molecular formula C7H7Br2N B1625474 3,4-Dibromo-2,6-dimethylpyridine CAS No. 76591-69-0

3,4-Dibromo-2,6-dimethylpyridine

Cat. No.: B1625474
CAS No.: 76591-69-0
M. Wt: 264.94 g/mol
InChI Key: NUFHOVNGPZUNTM-UHFFFAOYSA-N
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Description

3,4-Dibromo-2,6-dimethylpyridine is an organic compound belonging to the pyridine family, which is a group of heterocyclic aromatic nitrogen-containing organic compounds. This compound is characterized by the presence of two bromine atoms and two methyl groups attached to the pyridine ring, making it a valuable intermediate in various chemical syntheses .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-Dibromo-2,6-dimethylpyridine can be synthesized through several methods, including the bromination of 2,6-dimethylpyridine. One common method involves the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction typically occurs at elevated temperatures to ensure complete bromination .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3,4-Dibromo-2,6-dimethylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Various substituted pyridines depending on the nucleophile used.

    Coupling: Biaryl compounds with diverse functional groups.

    Reduction: 2,6-dimethylpyridine.

Mechanism of Action

The mechanism of action of 3,4-dibromo-2,6-dimethylpyridine involves its interaction with various molecular targets. In coupling reactions, it acts as a substrate that undergoes oxidative addition and transmetalation steps facilitated by palladium catalysts. The bromine atoms play a crucial role in these reactions, enabling the formation of new carbon-carbon bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the specific positioning of its bromine and methyl groups, which confer distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate for synthesizing a wide range of complex molecules .

Properties

IUPAC Name

3,4-dibromo-2,6-dimethylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Br2N/c1-4-3-6(8)7(9)5(2)10-4/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUFHOVNGPZUNTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=N1)C)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60504019
Record name 3,4-Dibromo-2,6-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60504019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76591-69-0
Record name 3,4-Dibromo-2,6-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60504019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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